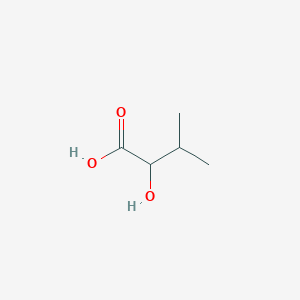

2-Hydroxy-3-methylbutyric acid

Vue d'ensemble

Description

Il s'agit d'un dérivé structural de l'acide butyrique, caractérisé par la présence d'un groupe hydroxy et d'un groupe méthyle aux positions deux et trois, respectivement . Ce composé est retrouvé comme métabolite dans diverses affections métaboliques et présente une importance biologique et industrielle significative .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide 2-hydroxy-3-méthylbutanoïque peut être synthétisé selon plusieurs méthodes :

Oxydation des alcools primaires et des aldéhydes : L'oxydation du 3-méthyl-2-butanol ou du 3-méthylbutanal peut produire de l'acide 2-hydroxy-3-méthylbutanoïque.

Hydrolyse des nitriles : L'hydrolyse du 2-hydroxy-3-méthylbutanenitrile peut également produire de l'acide 2-hydroxy-3-méthylbutanoïque.

Carboxylation des réactifs de Grignard : La réaction d'un réactif de Grignard avec du dioxyde de carbone, suivie d'une hydrolyse acide, peut former de l'acide 2-hydroxy-3-méthylbutanoïque.

Méthodes de production industrielle : La production industrielle de l'acide 2-hydroxy-3-méthylbutanoïque implique souvent l'utilisation de procédés biotechnologiques, notamment la fermentation microbienne et la catalyse enzymatique, afin d'atteindre des rendements et une pureté élevés .

Analyse Des Réactions Chimiques

Sulfonation and Glucuronidation Reactions

HMBA undergoes phase II metabolism through sulfonation and glucuronidation , critical for detoxification and excretion.

Table 1: Conjugation Reactions of HMBA

-

UGT1A1 Specificity : This enzyme facilitates HMBA’s glucuronidation, a process critical for eliminating hydrophobic compounds. UGT1A1 also conjugates bilirubin, estradiol, and xenobiotics .

Synthetic and Degradation Pathways

Industrial synthesis of HMBA-related compounds involves controlled hydrolysis and acidification.

Table 2: Key Process Parameters for Related Syntheses

-

Degradation Notes : HMBA degradation under basic conditions may yield isobutene and CO₂, emphasizing the need for pH control during synthesis .

Metabolic Byproducts in Disease States

HMBA accumulates in metabolic disorders due to enzyme deficiencies:

Table 3: HMBA Association with Metabolic Disorders

-

Detection : HMBA is identified in urine via GC-MS in these disorders, serving as a diagnostic biomarker .

Stability and Reactivity Insights

Applications De Recherche Scientifique

Cardiovascular Health

Recent research has highlighted the potential of HMB in preventing and treating atherosclerosis, a leading cause of cardiovascular disease (CVD). A study demonstrated that HMB can inhibit macrophage infiltration in aortic regions, thereby reducing plaque formation in atherosclerosis models. In experiments using apoE-deficient mice, HMB administration resulted in significant reductions in serum triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) levels, alongside decreased aortic plaque size .

Key Findings:

- Mechanism: HMB reduces inflammation and lipid accumulation.

- Clinical Relevance: Potential for developing safer therapeutic options compared to traditional statins.

Cancer Biomarker

HMB has been identified as a novel biomarker for alcohol consumption in large epidemiological studies such as the European Prospective Investigation into Cancer and Nutrition (EPIC) and the Alpha-Tocopherol, Beta-Carotene Cancer (ATBC) study. Its levels correlate with alcohol intake, suggesting its utility in cancer risk assessment .

Key Findings:

- Biomarker Role: Indicates alcohol consumption levels.

- Implications: Useful in cancer epidemiology and prevention strategies.

Muscle Preservation and Growth

HMB is widely recognized for its role in muscle health, particularly in preventing muscle wasting (cachexia) associated with aging or chronic diseases. Supplementation with HMB has been shown to promote muscle protein synthesis and reduce muscle breakdown, making it beneficial for athletes and individuals recovering from surgery or illness.

Case Studies:

- A clinical trial found that elderly individuals who supplemented with HMB experienced significant improvements in muscle mass and strength compared to controls .

Key Findings:

- Target Population: Elderly, athletes, patients post-surgery.

- Benefits: Enhances recovery, preserves lean body mass.

Metabolic Studies

HMB serves as an important compound for studying metabolic pathways involving branched-chain amino acids. Research indicates that HMB can influence cellular signaling pathways such as MYC, which are crucial for cell proliferation and growth .

Applications:

- Used as a model compound in metabolic research.

- Investigated for its effects on intestinal epithelial cell proliferation.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cardiovascular Health | Prevention/treatment of atherosclerosis | Reduces plaque size; lowers lipid levels |

| Cancer Biomarker | Indicator of alcohol consumption | Correlates with cancer risk assessments |

| Muscle Preservation | Prevents muscle wasting; promotes growth | Improves muscle mass/strength in elderly |

| Biochemical Research | Studies metabolic pathways | Influences MYC signaling; impacts cell proliferation |

Mécanisme D'action

The mechanism of action of 2-hydroxy-3-methylbutanoic acid involves its role as a metabolite in various biochemical pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions and can influence metabolic processes by modulating enzyme activity . The molecular targets and pathways include its interaction with enzymes such as dehydrogenases and its involvement in the tricarboxylic acid cycle .

Comparaison Avec Des Composés Similaires

L'acide 2-hydroxy-3-méthylbutanoïque peut être comparé à d'autres composés similaires tels que :

Acide 3-hydroxy-2-méthylbutanoïque : Ce composé présente les groupes hydroxy et méthyle à des positions différentes, ce qui conduit à des propriétés chimiques et une réactivité différentes.

Acide 2-hydroxy-2-méthylbutanoïque : Ce composé possède le groupe hydroxy en position deux et un groupe méthyle à la même position, ce qui entraîne une stéréochimie et une activité biologique différentes.

Unicité : L'acide 2-hydroxy-3-méthylbutanoïque est unique en raison de sa configuration structurale spécifique, qui confère une réactivité chimique et des fonctions biologiques distinctes par rapport à ses isomères et à d'autres acides hydroxy .

Liste des composés similaires :

- Acide 3-hydroxy-2-méthylbutanoïque

- Acide 2-hydroxy-2-méthylbutanoïque

- Acide 3-hydroxy-3-méthylbutanoïque

Activité Biologique

2-Hydroxy-3-methylbutyric acid (HMBA), also known as 2-hydroxyisovaleric acid, is a branched-chain fatty acid metabolite that has garnered attention for its various biological activities. This compound is primarily recognized for its role in metabolic processes and its potential therapeutic applications, particularly in cardiovascular health and cancer risk assessment.

Metabolic Pathways and Sources

HMBA is an endogenous metabolite produced by gut microbiota, specifically from the fermentation of branched-chain amino acids (BCAAs) such as leucine. It is notably involved in metabolic pathways that regulate energy balance and lipid metabolism. The compound has been identified in human urine and is linked to several metabolic disorders, including phenylketonuria and methylmalonic acidemia .

1. Cardiovascular Health

Recent studies have highlighted the role of HMBA in cardiovascular health, particularly its potential to mitigate atherosclerosis. Research indicates that HMBA can inhibit macrophage infiltration, which is crucial in the development of atherosclerotic plaques. In a study involving apoE-/- mice fed a high-fat diet, administration of HMBA significantly reduced plaque size and improved lipid profiles by lowering triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) levels .

Table 1: Effects of HMBA on Lipid Profiles in Atherosclerosis Models

| Parameter | Control Group | HMBA Treatment Group |

|---|---|---|

| TG (mg/dL) | 150 ± 10 | 90 ± 5 |

| TC (mg/dL) | 200 ± 15 | 130 ± 10 |

| LDL-C (mg/dL) | 120 ± 8 | 70 ± 6 |

| HDL-C (mg/dL) | 40 ± 5 | 45 ± 4 |

This data suggests that HMBA not only reduces harmful lipid levels but also promotes beneficial high-density lipoprotein cholesterol (HDL-C).

2. Cancer Risk Biomarker

HMBA has been proposed as a biomarker for habitual alcohol intake, with studies indicating a correlation between elevated levels of HMBA and increased risk for certain cancers, including hepatocellular carcinoma (HCC) and pancreatic cancer. A dose-response relationship was observed, where higher concentrations of HMBA were associated with increased odds ratios for these cancers .

Table 2: Association Between HMBA Levels and Cancer Risk

| Cancer Type | Odds Ratio (OR) | Confidence Interval (CI) |

|---|---|---|

| Hepatocellular Carcinoma | 2.54 | 1.51 - 4.27 |

| Pancreatic Cancer | 1.43 | 1.03 - 1.99 |

| Liver Disease Mortality | 2.16 | 1.63 - 2.86 |

These findings underscore the potential of HMBA as a significant marker in cancer epidemiology.

3. Intestinal Health

Research involving Lactobacillus paracasei BD5115 has shown that metabolites including HMBA can promote intestinal epithelial cell (IEC) proliferation through the activation of the MYC gene expression pathway. This interaction involves transcription factors that enhance cellular growth and regeneration within the intestinal lining, indicating a protective role against gut-related diseases .

Case Studies

Case Study: Atherosclerosis Treatment with HMBA

In an experimental setup, male C57BL/6 mice were subjected to a high-fat diet to induce atherosclerosis. After treatment with HMBA, significant reductions in plaque area were noted during histological evaluations using oil red O staining, which demonstrated the compound's efficacy in plaque stabilization and reduction .

Case Study: Alcohol Intake and Cancer Risk Assessment

A population-based study analyzed serum metabolites in relation to self-reported alcohol consumption, revealing that individuals with higher levels of HMBA had an increased risk for liver-related diseases. This study highlights the importance of HMBA as a non-invasive biomarker for assessing alcohol-related health risks .

Propriétés

IUPAC Name |

2-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEWQZIDQIYUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57618-22-1 (calcium[2:1] salt) | |

| Record name | 2-Hydroxyisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10863305 | |

| Record name | 2-Hydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-3-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

350 mg/mL | |

| Record name | 2-Hydroxy-3-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4026-18-0, 600-37-3 | |

| Record name | (±)-2-Hydroxyisovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4026-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-2-Hydroxy-3-methylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4026-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-hydroxy-3-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxy-3-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02X1W97FWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-3-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.